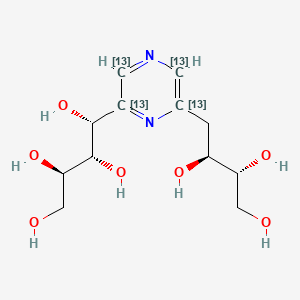
Pentaethylene Glycol Dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pentaethylene Glycol Dimethanesulfonate is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The molecular formula is C12H26O10S2 and the molecular weight is 394.46 .
Synthesis Analysis
The synthesis of this compound involves the use of Methanesulfonyl chloride . The reaction conditions include the use of triethylamine in dichloromethane at 20°C for 22 hours .Molecular Structure Analysis
The IUPAC name of this compound is 2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate . The InChI is InChI=1S/C12H26O10S2/c1-23(13,14)21-11-9-19-7-5-17-3-4-18-6-8-20-10-12-22-24(2,15)16/h3-12H2,1-2H3 .Chemical Reactions Analysis
This compound is an intermediate in the production of alkylating agents . It has been used in the preparation of 3′-formylbenzo-18-crown-6 by undergoing coupling reaction with 2,3-dihydroxybenzaldehyde .Physical And Chemical Properties Analysis
This compound is a clear brown liquid . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol . The predicted boiling point is 560.1±50.0°C and the predicted density is 1.285±0.06 g/cm3 .Safety and Hazards
Pentaethylene Glycol Dimethanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O6.2CH4O3S/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;2*1-5(2,3)4/h11-12H,1-10H2;2*1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWHFBDTVDZPJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCOCCOCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721227 |
Source


|
| Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109789-39-1 |
Source


|
| Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diphenylmethyl)thio]acetic Acid-d10](/img/structure/B565446.png)
![2-[1-(3,4-Dichlorobenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565447.png)


![Pantothenic Acid-[13C3,15N] Hemicalcium Salt](/img/structure/B565455.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)

